N-(4-butylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide
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Overview
Description
N-(4-butylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a dihydropyridine ring, a butylphenyl group, and a methoxybenzyl ether, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The specific steps are as follows:
Hantzsch Reaction: The initial step involves the reaction of 3-methoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions to form the dihydropyridine core.
Substitution Reaction: The resulting dihydropyridine intermediate is then reacted with 4-butylphenyl isocyanate to introduce the butylphenyl group at the nitrogen position.
Etherification: Finally, the hydroxyl group on the dihydropyridine ring is etherified with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the hydroxyl-substituted dihydropyridine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, dihydropyridine derivatives are known for their calcium channel blocking activity, which makes them of interest in the study of cardiovascular diseases. This compound could be investigated for similar properties.
Medicine
In medicine, compounds with dihydropyridine cores are often explored for their potential therapeutic effects, including antihypertensive and anti-inflammatory activities. Research into this compound could reveal new drug candidates for treating these conditions.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide likely involves interaction with calcium channels, similar to other dihydropyridine derivatives. It may inhibit calcium influx into cells, leading to vasodilation and reduced blood pressure. The exact molecular targets and pathways would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension.
Amlodipine: Another dihydropyridine derivative with similar therapeutic uses.
Nicardipine: Used for its vasodilatory effects in treating angina and hypertension.
Uniqueness
N-(4-butylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives. Its methoxybenzyl ether group, in particular, could influence its solubility and bioavailability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(4-butylphenyl)-5-[(3-methoxyphenyl)methoxy]-4-oxo-1H-pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-3-4-6-17-9-11-19(12-10-17)26-24(28)21-14-22(27)23(15-25-21)30-16-18-7-5-8-20(13-18)29-2/h5,7-15H,3-4,6,16H2,1-2H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZQYMCUEWRNRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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